15-Oxaestrone

Description

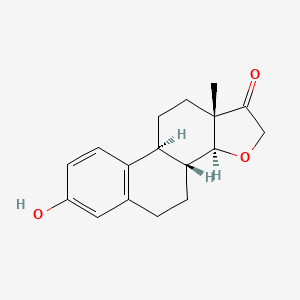

Structure

3D Structure

Properties

CAS No. |

40715-31-9 |

|---|---|

Molecular Formula |

C17H20O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

(3aS,3bR,9bS,11aS)-7-hydroxy-11a-methyl-3b,4,5,9b,10,11-hexahydro-3aH-naphtho[1,2-g][1]benzofuran-1-one |

InChI |

InChI=1S/C17H20O3/c1-17-7-6-13-12-5-3-11(18)8-10(12)2-4-14(13)16(17)20-9-15(17)19/h3,5,8,13-14,16,18H,2,4,6-7,9H2,1H3/t13-,14-,16+,17-/m1/s1 |

InChI Key |

FANDDLFIYCQQPS-TXCZRRACSA-N |

SMILES |

CC12CCC3C(C1OCC2=O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1OCC2=O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1OCC2=O)CCC4=C3C=CC(=C4)O |

Synonyms |

15-oxaestrone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 15 Oxaestrone

Established Synthetic Pathways for the 15-Oxaestrone Core Structure

The synthesis of the this compound core structure has been a subject of medicinal chemistry research, leading to the development of specific pathways to construct this heterocyclic steroid.

The construction of the 15-oxa steroid skeleton often involves multi-step sequences starting from readily available steroid precursors or employing de novo synthesis strategies. A key approach involves the modification of existing steroid ring systems. For instance, a common strategy for creating oxa steroids involves introducing the heteroatom into a pre-existing carbocyclic ring. researchgate.net

One of the established methods for synthesizing 6-oxaestrone derivatives, which provides insight into potential strategies for this compound, starts from chromanone precursors like 7-methoxychromanone. vulcanchem.com This process typically involves sequential steps of alkylation, cyclization, and oxidation to build the steroidal core. vulcanchem.com Another general method for creating heterocyclic steroids is to introduce the part of the molecule containing the heteroatom as a preformed unit or to construct it through stepwise synthesis. researchgate.net

A notable synthesis of 11-oxaestrone, which shares the concept of incorporating an oxygen atom into the steroid framework, utilized a 9,11-didehydroestrone derivative. researchgate.net The key step in this synthesis was the fragmentation of the C-ring through dye-sensitized photo-oxygenation. researchgate.net This was followed by side-chain degradation, reduction, and cyclization to form the 11-oxaestrogenic skeleton. researchgate.net Such fragmentation and recyclization strategies could conceptually be adapted for the synthesis of the 15-oxa D-ring.

Achieving the correct stereochemistry and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. fiveable.merijournals.com The spatial arrangement of atoms can significantly influence the biological activity of the resulting compound. fiveable.merijournals.com

Stereochemical Control refers to the ability to selectively produce a desired stereoisomer. fiveable.me This is crucial because different stereoisomers of a drug can have vastly different biological effects. unipv.it Strategies to achieve stereochemical control include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions where the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction. rijournals.comyoutube.com The choice of reagents, solvents, and reaction temperature also plays a significant role in determining the stereochemical outcome. fiveable.me

Regioselectivity is the control of the region of a molecule where a chemical reaction occurs. In the context of this compound synthesis, this would involve, for example, selectively introducing the oxygen atom at the C-15 position of the steroid nucleus. This can be a challenging task due to the presence of multiple reactive sites in a complex steroid molecule. rsc.org Synthetic strategies must be designed to direct reactions to the desired position, often through the use of protecting groups or by carefully choosing reagents that exhibit high regioselectivity. youtube.com For instance, in the synthesis of some heterocyclic steroids, the part of the molecule containing the heteroatom is introduced as a preformed unit, which can help control the final position of the heteroatom. researchgate.net

Ring System Construction Strategies

Design and Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the potential to develop compounds with improved pharmacological profiles. nih.gov

Structural modification of the this compound scaffold can be achieved through various synthetic strategies. Efforts in the broader field of steroid chemistry have focused on incorporating heteroatoms like nitrogen or oxygen into the steroidal skeleton or side chain to create novel compounds with potential therapeutic applications. researchgate.net

For instance, modifications on other steroid templates, such as pregnenolone (B344588) and progesterone, have involved reactions at the D-ring to introduce heterocyclic moieties like pyrazole, pyridine, thiazole, and thiophene. researchgate.net These modifications often start with the reaction of the steroid with reagents like cyanoacetylhydrazine, followed by heterocyclization reactions. researchgate.net Similar strategies could be envisioned for the functionalization of the D-ring in this compound, potentially at positions other than the oxygen atom, to create a diverse range of analogues.

Functionalization can also be achieved by modifying existing functional groups. For example, the hydroxyl group at the 3-position and the ketone group at the 17-position of this compound are key sites for chemical modification. ontosight.ai The hydroxyl group can be esterified or etherified, while the ketone can undergo reactions typical of carbonyl compounds.

The incorporation of various chemical moieties and additional heteroatoms into the this compound structure is a key strategy for generating novel analogues. researchgate.net The general term for steroids where carbon atoms of the skeleton are replaced by heteroatoms is "heterocyclic steroids." researchgate.net These compounds can contain one or two nitrogen, oxygen, and/or sulfur atoms. researchgate.net

The introduction of nitrogen-containing heterocyclic moieties such as imidazole, triazole, and pyrimidine (B1678525) into other steroidal frameworks has been explored to generate compounds with a broad range of biological activities. researchgate.net These moieties can be introduced by constructing them stepwise onto the steroid core or by attaching a pre-formed heterocyclic unit. researchgate.net For example, the synthesis of 12-aza steroids has been achieved through methods like the Baeyer-Villiger oxidation and photolysis as key steps. researchgate.net

In the broader context of steroid chemistry, modifications have been made to all rings of the steroid nucleus. For example, the preparation of 2-oxa-, 3-oxa-, and 4-oxa-5α-androstane derivatives demonstrates the feasibility of introducing oxygen atoms at various positions in the A-ring. researchgate.net Similarly, the synthesis of thia steroids, where a sulfur atom replaces a carbon, has been achieved from starting materials like cholic acid. researchgate.net These examples highlight the potential for creating diverse this compound analogues by incorporating different heteroatoms or functional groups throughout the steroidal structure.

While specific examples of multi-component reactions for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs are widely applied in heterocyclic chemistry and could be adapted for the synthesis of this compound derivatives. For instance, the three-component synthesis of tetrahydroquinolines from aromatic amines, aromatic aldehydes, and cyclopentadiene (B3395910) demonstrates the power of MCRs in constructing complex ring systems. researchgate.net

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reactions result from the functionality formed in the previous step. These reactions are also highly efficient for building molecular complexity. The total synthesis of some progestins has included a cascade electrocyclization reaction, which mimics biosynthetic processes. epdf.pub The development of multi-component or cascade reactions for the synthesis of the this compound core or its derivatives could provide more efficient and environmentally friendly routes to these compounds.

Incorporation of Diverse Chemical Moieties and Heteroatoms

Optimization of Synthetic Procedures for Enhanced Yield and Purity

The efficient synthesis of this compound is crucial for its further study and potential applications. Optimization of synthetic protocols focuses on maximizing the yield of the desired product while minimizing impurities. This involves a systematic approach to refining reaction conditions and purification methods.

A deep understanding of reaction kinetics is fundamental to improving yields in fine chemical manufacturing. azom.com Key parameters that are often fine-tuned include temperature, pressure, and the concentration of reactants. azom.com Methodologies such as "One Factor at a Time" (OFAT) and "Design of Experiments" (DoE) are systematic approaches to optimize these variables. nih.govprismbiolab.com In the OFAT method, one factor is varied while others are kept constant, which, while straightforward, may not account for interactions between variables. prismbiolab.com DoE, on the other hand, allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of their interplay and leading to more robustly optimized conditions. nih.govprismbiolab.com

The choice of catalyst is another critical factor. While specific catalysts for the optimal synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of related oxa-steroids often employs various catalysts. For instance, the synthesis of certain oxa-steroids has been achieved using catalysts to facilitate key cyclization or rearrangement steps. The selection of an appropriate catalyst and the optimization of its loading are crucial for maximizing reaction efficiency. nih.gov

Post-synthesis purification is essential for achieving high-purity this compound. Common purification techniques in steroid chemistry include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical to ensure that the compound is soluble at high temperatures and sparingly soluble at low temperatures, allowing for the separation from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. vulcanchem.com Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly effective for purifying steroids and can yield products with very high purity. thermofisher.com

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): While more commonly used for biomolecules, PAGE can be adapted for the purification of smaller molecules like steroids, especially when high resolution is required. thermofisher.com

The following table summarizes general optimization strategies applicable to the synthesis of this compound:

| Optimization Parameter | Strategy | Desired Outcome |

| Reaction Temperature | Systematically vary and monitor reaction progress. | Identify the optimal temperature that maximizes product formation and minimizes byproduct formation. |

| Reaction Time | Conduct time-course studies. | Determine the shortest time required for reaction completion to improve throughput and reduce degradation. |

| Catalyst | Screen a variety of catalysts (e.g., Lewis acids, solid acid catalysts). | Find a catalyst that provides high conversion and selectivity with minimal catalyst loading. |

| Solvent | Test a range of solvents with different polarities and boiling points. | Select a solvent that improves solubility of reactants and facilitates product isolation. |

| Purification Method | Evaluate different techniques (e.g., recrystallization, column chromatography, HPLC). | Achieve the desired level of purity efficiently and with minimal product loss. |

Novel Synthetic Techniques for Accessible this compound Scaffolds

The development of novel synthetic routes to the this compound scaffold is driven by the need for more efficient, versatile, and cost-effective methods. While traditional syntheses often rely on multi-step modifications of existing steroids, modern approaches aim for convergent and flexible strategies.

One area of innovation is the development of synthetic pathways that build the steroid core from simpler, non-steroidal starting materials. For example, a highly flexible and enantiospecific route to steroids has been developed using epichlorohydrin (B41342) as a starting material. nih.gov This method involves a metallacycle-mediated annulative cross-coupling and a vinylcyclopropane (B126155) rearrangement cascade to construct the carbocyclic framework, which could potentially be adapted for the synthesis of oxa-steroids like this compound. nih.gov

The synthesis of other oxa-steroids provides insights into novel techniques that could be applied to this compound. For instance, a novel series of 7-oxa-steroids were synthesized from (8S, 13S, 14R)-7-oxa-estra-4,9-diene-3,17-dione, demonstrating the feasibility of constructing the oxa-steroid scaffold with high stereocontrol. nih.gov Another approach has led to the synthesis of B-ring functionalized 2-oxa-androgens, highlighting the potential for regioselective introduction of the oxygen heteroatom.

A patented process for the production of oxandrolone, a 2-oxa-steroid, starts from mestanolone (B1676315) and proceeds through a series of oxidation, hydroxylation, cleavage, and reduction steps to form the lactone ring. google.com This strategy of ring-opening and subsequent recyclization to introduce the heteroatom is a powerful tool in the synthesis of heterocyclic steroids.

The following table outlines some novel synthetic approaches that could be relevant for the synthesis of the this compound scaffold:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Convergent Synthesis from Non-Steroidal Precursors | Building the steroid skeleton from smaller, readily available molecules. nih.gov | Increased flexibility in analog design, potential for shorter synthetic routes. |

| Ring-Closing Metathesis (RCM) | Formation of the oxacyclic D-ring from an acyclic diene precursor. | A powerful method for forming cyclic ethers with high efficiency. |

| Intramolecular Etherification | Cyclization of a precursor with appropriately placed hydroxyl and leaving groups. | A direct method to form the ether linkage of the 15-oxa ring. |

| Radical Cyclization | Formation of the D-ring through a radical-mediated cyclization reaction. | Offers alternative reactivity and functional group tolerance compared to ionic methods. |

These innovative synthetic strategies hold the promise of making the this compound scaffold and its derivatives more accessible for chemical and biological investigations.

Structure Activity Relationship Sar Studies of 15 Oxaestrone and Its Analogues

Foundational Principles of Structure-Activity Relationship Analysis Applied to Oxasteroids

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to correlate the specific structural features of a compound with its observed biological activity. For steroids, this involves understanding how the rigid, four-ring nucleus and the nature and orientation of its functional groups dictate interactions with specific receptor proteins.

The introduction of a heteroatom, such as oxygen, into the steroidal framework to create an oxasteroid, profoundly alters its physicochemical properties and, consequently, its biological profile. Key modifications include:

Polarity and Hydrogen Bonding: The oxygen atom increases local polarity and can act as a hydrogen bond acceptor. This can lead to new or enhanced interactions with amino acid residues in the receptor's binding pocket, potentially increasing binding affinity and potency.

Conformational Changes: Replacing a methylene (B1212753) group (CH₂) with an oxygen atom alters bond lengths and angles within the ring system. This can change the conformation, or three-dimensional shape, of the steroid, particularly the D-ring in the case of 15-Oxaestrone. This altered shape can improve or hinder the "fit" of the molecule into its biological target.

Metabolic Stability: The introduction of a heteroatom can influence the metabolic fate of the steroid, potentially blocking sites of oxidative metabolism and altering the compound's pharmacokinetic profile.

For oxasteroids like this compound, SAR studies systematically assess how these changes translate to activity. Researchers synthesize a series of analogues with varied substituents and heteroatom positions and evaluate their effects in biological assays to build a comprehensive picture of the pharmacophore—the essential set of structural features required for activity. dntb.gov.ua

Quantitative and Qualitative SAR Approaches for this compound Derivatives

SAR studies can be both qualitative, identifying key structural features, and quantitative, creating mathematical models to predict activity.

Correlation of Molecular Features with Biological Activity Profiles

Early research into this compound established its significant biological activity. A key study evaluated the estrogenic activity of orally administered this compound and its analogues using the uterotropic assay in rats, a standard method for measuring estrogen-like effects. nih.gov The parent compound, this compound, was found to be approximately 12 times more potent than estrone (B1671321), the natural estrogen it is derived from. nih.govacs.org

This enhanced potency highlights the positive impact of the C-15 oxygen atom. To further explore the SAR, several analogues were synthesized and tested. The findings from this research provide clear correlations between specific molecular modifications and estrogenic activity.

| Compound | Structure / Modification | Relative Potency (vs. Estrone=1) |

| Estrone | Standard endogenous estrogen | 1 |

| This compound | Oxygen at C-15 | ~12 |

| 15-Oxaestradiol | Reduction of C-17 ketone to hydroxyl | ~12 |

| 17α-Ethynyl-15-oxaestradiol | Addition of ethynyl (B1212043) group at C-17 | ~120 |

This table is based on data reported in the literature, primarily from the work of Rosen et al. (1980). The potencies are approximate and derived from oral uterotropic assays in rats. nih.govacs.org

The introduction of the oxygen atom at the 15-position dramatically increases estrogenic potency compared to the natural carbocyclic steroid, estrone.

Reduction of the 17-keto group of this compound to a 17β-hydroxyl group (forming 15-Oxaestradiol) does not significantly alter the high oral potency.

The addition of a 17α-ethynyl group, a modification known to enhance the oral activity of estrogens, has a multiplicative effect, boosting the potency of 15-Oxaestradiol by another factor of 10.

Statistical Modeling and Predictive Analytics in SAR

Quantitative Structure-Activity Relationship (QSAR) models aim to formalize the correlations observed in SAR studies into predictive mathematical equations. nih.govamazon.com These models are invaluable in drug discovery for prioritizing the synthesis of new compounds with potentially higher activity. way2drug.com

A general QSAR model takes the form: Biological Activity = f(Molecular Descriptors)

For a series of this compound derivatives, this would involve:

Descriptor Calculation: For each analogue, a set of numerical parameters (descriptors) is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., atomic charges, dipole moment), and topological or 3D descriptors (e.g., molecular shape, volume). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the measured biological activity (e.g., estrogenic potency). nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

While specific, detailed QSAR models published exclusively for this compound derivatives are not readily found in the public literature, this standard methodology is widely applied to steroid classes. nih.gov For instance, a QSAR study on a series of this compound analogues could reveal the optimal electronic and steric properties for substituents on the A-ring or at the C-17 position to maximize estrogen receptor binding and activation.

Stereochemical Impact on Activity and Molecular Recognition

Stereochemistry—the three-dimensional arrangement of atoms—is critical for the biological activity of steroids. The steroid nucleus contains multiple chiral centers, and only one specific stereoisomer typically exhibits high affinity for its receptor. Molecular recognition between a steroid and its receptor is akin to a key fitting into a lock; the precise 3D shape of the ligand is paramount for a productive interaction.

Three-Dimensional Structure-Activity Relationship (3D-SAR) Investigations

3D-SAR methods provide a more sophisticated understanding by analyzing the steric and electronic fields of a molecule in three-dimensional space.

Conformational Dynamics and Bioactive Conformations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. However, it is believed that a molecule must adopt a specific "bioactive conformation" to bind to its receptor. mdpi.comyoutube.com Conformational analysis studies the different energy states of these shapes and seeks to identify the one responsible for biological activity.

For this compound, the most significant conformational impact of the oxygen insertion is on the five-membered D-ring. The D-ring in natural steroids is not planar and exists in various "puckered" conformations (e.g., envelope, twist). Replacing the C-15 methylene with an oxygen atom alters the preferred pucker of this ring. This change in the D-ring's shape directly affects the orientation of the crucial C-17 carbonyl group.

3D-SAR studies, often employing computational techniques like molecular modeling and docking, can simulate how different conformations of this compound and its analogues fit into the estrogen receptor's binding pocket. osti.gov These studies can reveal that the specific conformation induced by the C-15 oxygen atom presents the key functional groups (the A-ring phenol (B47542) and the C-17 oxygen) in a spatially optimal arrangement for binding, explaining its enhanced potency. Advanced techniques like Comparative Molecular Field Analysis (CoMFA) can build 3D-QSAR models that map the regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of new, even more potent analogues. nih.gov

Molecular Descriptors and Field-Based SAR Methodologies

To quantitatively understand and predict the estrogenic activity of this compound and its analogues, various computational techniques employing molecular descriptors and field-based SAR methodologies can be utilized. These approaches are instrumental in modern drug design, allowing for the rational design of novel compounds with improved activity profiles.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a wide array of molecular descriptors that encode different aspects of a molecule's physicochemical properties. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and various shape indices.

Field-Based SAR Methodologies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful 3D-QSAR techniques. These methods are particularly well-suited for studying the interactions of ligands with a common receptor, such as the estrogen receptor.

In a typical CoMFA study of this compound analogues, the molecules would be aligned in 3D space based on a common structural scaffold. The steric and electrostatic fields around each molecule are then calculated at various grid points. A statistical method, such as Partial Least Squares (PLS), is used to derive a correlation between the variations in these fields and the observed biological activities. The resulting 3D contour maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA extends the principles of CoMFA by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions governing ligand binding. For a series of this compound derivatives, a CoMSIA model could pinpoint the precise locations where modifications to the steroid scaffold would lead to enhanced or diminished estrogenic potency.

While specific QSAR, CoMFA, or CoMSIA studies on this compound are not extensively documented in public literature, the application of these methodologies to other classes of estrogens has been widely successful in predicting binding affinities and guiding the synthesis of new, potent ligands.

Identification and Elucidation of Essential Pharmacophoric Elements

The identification of the essential pharmacophoric elements of this compound is key to understanding its mechanism of action at the molecular level. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target, in this case, the estrogen receptor.

Based on the well-established pharmacophore for steroidal estrogens, the essential features for the binding of this compound to the estrogen receptor can be inferred. These generally include:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group at the C-3 position of the A-ring is a critical pharmacophoric feature. It acts as a hydrogen bond donor, forming a crucial interaction with a specific amino acid residue (such as Glu353) in the ligand-binding domain of the estrogen receptor.

A Hydrophobic Scaffold: The rigid tetracyclic steroid core provides the necessary hydrophobic character and shape complementarity to fit within the largely hydrophobic binding pocket of the estrogen receptor.

A Hydrogen Bond Acceptor (HBA): The ketone group at the C-17 position is a common feature in the estrone family and acts as a hydrogen bond acceptor. The introduction of the oxygen atom at the C-15 position in this compound provides an additional potential hydrogen bond acceptor site. This additional interaction point, or the altered electronic and conformational properties it imparts, likely contributes to the observed increase in potency compared to estrone.

The precise spatial arrangement of these features is critical for high-affinity binding. The distance between the C-3 hydroxyl group and the C-17/C-15 oxygen atoms is a key determinant of how the molecule is oriented within the binding site. The enhanced potency of this compound suggests that the geometry conferred by the 15-oxa substitution allows for a more optimal alignment of its pharmacophoric features with the complementary residues of the estrogen receptor.

Mechanistic Investigations of 15 Oxaestrone at the Molecular and Cellular Levels in Vitro and Preclinical Animal Models

Mechanistic Studies in Preclinical Animal Models

The use of 15-Oxaestrone in preclinical animal models has been exceptionally limited.

Utilization of Defined Animal Models for Disease Pathomechanism Understanding

The only documented use of an animal model for this compound was the initial uterotropic assay in rats to determine its estrogenic potency. nih.gov There is no evidence in the scientific literature of its use in defined animal models to understand the pathomechanisms of specific diseases, such as metabolic disorders, cancer, or neurodegenerative conditions, for which various mouse and rat models are commonly employed.

Application of Microphysiological Systems (MPS) in Mechanistic Research

Microphysiological systems (MPS), also known as organs-on-a-chip, are advanced in vitro platforms that aim to replicate the complex architecture and function of human organs in a controlled microenvironment. acs.orgoecd.orgresearchgate.net These systems typically involve the use of microfluidics to culture cells in a three-dimensional structure, allowing for the study of organ-level pathophysiology and drug responses with greater accuracy than traditional 2D cell cultures. acs.orgoecd.orgnih.gov MPS can integrate various cell types to mimic tissue-tissue interfaces and can be used to model both healthy and diseased states. acs.orgnih.gov

Despite the growing application of MPS in biomedical research and drug development, a review of the scientific literature reveals a significant gap in the application of these systems to the study of this compound. acs.orgoecd.orgnih.govmolaid.com Currently, there are no published studies that have utilized microphysiological systems to investigate the mechanistic actions of this compound at the molecular or cellular level. The potential of MPS to elucidate the effects of this compound on specific organs, such as the liver, endometrium, or bone, by providing a more physiologically relevant context remains an unexplored area of research. acs.orgnih.gov

Exploration of Species-Specific Mechanistic Responses

The investigation of species-specific responses is crucial in preclinical research to understand how the effects of a compound may vary between different animal models and, ultimately, to predict its effects in humans. nih.govdss.go.thbmbreports.orgplos.orgepa.gov

The primary and most cited research on the biological activity of this compound comes from a study conducted by Rosen, Boris, and Oliva in 1980. nih.govresearchgate.netresearchgate.net This study utilized a preclinical animal model to assess the estrogenic potency of this compound and its analogues. The key findings from this research are summarized below:

Uterotropic Assay in Rats:

The estrogenic activity of orally administered this compound was evaluated using the uterotropic bioassay in rats. nih.govresearchgate.net This assay is a standardized short-term in vivo screening test that measures the increase in uterine weight as an indicator of estrogenic action. oecd.orgnih.govepa.gov The study found that this compound exhibited a potent estrogenic effect, being 12 times more active than estrone (B1671321) when administered orally to rats. molaid.comnih.govresearchgate.netresearchgate.net

The uterotropic assay is a well-established method for identifying substances with estrogenic activity and is recognized by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD). oecd.orgnih.gov The assay can be performed in either immature female rats or in young adult female rats that have been ovariectomized. oecd.org

Table 1: Estrogenic Activity of this compound in Rats

| Compound | Route of Administration | Animal Model | Endpoint | Relative Potency | Citation |

|---|---|---|---|---|---|

| This compound | Oral | Rat | Uterine Weight | 12x Estrone | molaid.comnih.govresearchgate.netresearchgate.net |

| Estrone | Oral | Rat | Uterine Weight | 1x (Reference) | molaid.comnih.govresearchgate.netresearchgate.net |

Computational Chemistry and Molecular Modeling of 15 Oxaestrone

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 15-Oxaestrone. northwestern.eduiastate.edu These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons and the energy of the molecule, which in turn dictate its chemical behavior. northwestern.eduiastate.edu Techniques such as Density Functional Theory (DFT) and other ab initio methods are employed to calculate a variety of molecular properties that are crucial for drug design and development. toronto.eduwikipedia.org

Key electronic properties determined through these calculations include the molecule's electronic energy, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting how this compound might interact with biological targets, such as protein binding sites. wikipedia.org Regions of negative potential are likely to engage in favorable interactions with positively charged residues, and vice versa. nih.govgatech.edu

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| Total Energy | -X.XXX Hartrees | Thermodynamic stability of the molecule. |

| Dipole Moment | Y.YY Debye | Overall polarity and solubility characteristics. |

| HOMO Energy | -Z.ZZ eV | Energy of the outermost electrons, related to electron-donating ability. |

| LUMO Energy | +W.WW eV | Energy of the lowest empty orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and would be determined from specific quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, revealing the different shapes it can adopt and their relative stabilities. cresset-group.combiorxiv.org This is crucial because a molecule's conformation often changes upon binding to a protein. nih.gov

MD simulations are also instrumental in assessing the stability of a protein-ligand complex once this compound is docked into a binding site. nih.govcresset-group.com By observing the interactions and movements over a simulated period, researchers can gauge the strength and persistence of the binding. These simulations can help identify stable binding poses and rule out those that are transient or energetically unfavorable. The stability of the complex is a key factor in determining the potential efficacy of a drug candidate. cresset-group.com

Ligand-Protein Docking Studies for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. rosettacommons.orgnih.govresearchgate.net For this compound, this involves computationally placing it into the binding site of a relevant biological target, such as an enzyme or receptor, to predict its binding mode and affinity. rosettacommons.org

Characterization of Binding Pockets and Active Sites

The first step in docking is the characterization of the binding pocket or active site of the target protein. wikipedia.orgnih.govnih.gov This involves identifying the three-dimensional space where the ligand is likely to bind, which is often a groove or cavity on the protein's surface. wikipedia.orgdrugdiscoverynews.com The properties of this pocket, such as its size, shape, and the chemical nature of its constituent amino acid residues, are critical in determining which ligands will bind and how strongly. nih.gov Computational tools can analyze the protein structure to identify and describe these pockets, including cryptic or allosteric sites that may not be immediately obvious. drugdiscoverynews.commdpi.com

Analysis of Key Intermolecular Interactions

Once docked, the interactions between this compound and the protein's active site are analyzed in detail. nih.govnih.gov These non-covalent interactions are the basis of molecular recognition and binding. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Ionic Interactions: Occur between charged groups on the ligand and protein. nih.gov

Table 2: Predicted Intermolecular Interactions of this compound in a Target Binding Site (Illustrative)

| Interacting Residue (Protein) | Atom/Group (this compound) | Interaction Type | Predicted Distance (Å) |

| Tyr123 | O15 (Oxygen in oxa-ring) | Hydrogen Bond | 2.8 |

| Phe234 | Steroid A-ring | Pi-Pi Stacking | 4.5 |

| Leu89 | C1, C2, C4 (Steroid A-ring) | Hydrophobic | 3.9 |

| Arg345 | C17-ketone oxygen | Ionic/Hydrogen Bond | 3.1 |

Note: This table represents a hypothetical set of interactions that would be derived from a specific docking study.

De Novo Design and Virtual Screening Approaches for this compound Analogues

The structural information gleaned from computational studies of this compound can be used to design novel analogues with potentially improved properties. nih.govbakerlab.org

De Novo Design: This involves building new molecules from scratch or by modifying an existing scaffold like this compound. nih.govembopress.orgplos.org By understanding the key interactions required for binding, researchers can computationally design new compounds that are predicted to have higher affinity or better selectivity for the target protein. nih.gov

Virtual Screening: This technique involves computationally screening large libraries of existing chemical compounds to identify those that are likely to bind to a specific target. nih.govnih.govanncaserep.com The structure of this compound can be used as a query to search for similar molecules (similarity searching) or a pharmacophore model can be developed based on its key binding features to screen for diverse compounds that share these features. nih.gov

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into computational chemistry to accelerate and improve predictive research. dataversity.netresearchgate.netnih.gov In the context of this compound, ML models can be trained on data from quantum mechanical calculations, molecular dynamics simulations, and experimental results. toronto.edunih.govnih.gov

These models can then be used to:

Predict molecular properties: Quickly estimate properties like solubility, toxicity, and metabolic stability for a large number of this compound analogues, which would be time-consuming to calculate using traditional methods. pensoft.net

Optimize lead compounds: Predict how modifications to the this compound structure will affect its binding affinity and other properties, guiding the design of more potent and selective drug candidates. nih.gov

Analyze complex data: Identify patterns and relationships in large datasets from simulations and experiments that may not be apparent to human researchers. nih.govnih.gov

The synergy between traditional computational methods and AI promises to significantly enhance the efficiency and success rate of drug discovery efforts centered around scaffolds like this compound. dataversity.netnih.gov

Chemoinformatics and Data Mining for Structure-Activity Landscape Exploration

The exploration of the structure-activity landscape (SAL) of a chemical compound like this compound and its analogs is a critical endeavor in medicinal chemistry and drug discovery. Chemoinformatics and data mining provide powerful computational tools to navigate this complex landscape, identifying relationships between chemical structures and their biological activities. rsc.orgmdpi.com These methodologies allow for the systematic analysis of large datasets, uncovering patterns that can guide the synthesis of more potent and selective molecules. nih.gov

The fundamental principle underlying these approaches is that structurally similar molecules are likely to exhibit similar biological activities. nih.gov However, the SAL is often not smooth, featuring areas of steep cliffs where a minor structural modification leads to a significant change in activity, as well as flat plateaus where large structural changes have little effect. nih.gov Understanding this topography is key to effective drug design.

Research Findings in Estrogenic Compounds

While specific chemoinformatic studies dedicated exclusively to this compound are not extensively documented in publicly available literature, a wealth of research exists for the broader class of estrogenic compounds and steroid hormone receptor modulators. These studies provide a framework for how such analyses would be applied to this compound.

Researchers have successfully employed Quantitative Structure-Activity Relationship (QSAR) models and activity landscape modeling to analyze datasets of estrogen receptor (ER) binders. rsc.orgresearchgate.net For instance, a study on a dataset of 121 chemicals with reported estrogen receptor binding affinities utilized activity landscape modeling to reveal a heterogeneous structure-activity relationship. rsc.orgresearchgate.net This analysis identified several "activity cliff" generators, which are compounds highly prone to sharp drops in activity with small structural changes. nih.gov Such compounds are of high interest as they can reveal critical molecular features for biological activity. nih.gov

QSAR studies on phytoestrogens have demonstrated correlations between molecular descriptors and biological effects such as binding affinity to estrogen receptors. nih.gov These models often use descriptors like dipole moment, hydrophilicity, and molecular connectivity indices to predict activity. nih.gov For example, the binding affinity of phytoestrogens to ERα has been correlated with specific electronic and structural features. nih.gov

Deep learning and other machine learning methods are also being increasingly applied to predict the activity of estrogen receptor alpha inhibitors, showcasing the potential of advanced data mining techniques in this area. nih.gov These models can learn complex patterns from large datasets to classify compounds as active or inactive, aiding in the virtual screening of large chemical libraries. nih.gov

Illustrative Data Tables for Structure-Activity Landscape Analysis

To illustrate how chemoinformatics and data mining are used to explore the structure-activity landscape, the following data tables present hypothetical yet representative findings based on the types of analyses conducted on estrogenic compounds.

Table 1: Hypothetical QSAR Model for Estrogen Receptor Binding Affinity of this compound Analogs

This table demonstrates a simplified QSAR model where molecular descriptors are correlated with the binding affinity (pIC50) to the estrogen receptor. Such models are used to predict the activity of unsynthesized compounds.

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted pIC50 |

| This compound | 272.34 | 2.8 | 1 | 2 | 7.5 |

| Analog-1 | 286.37 | 3.1 | 1 | 2 | 7.8 |

| Analog-2 | 270.32 | 2.5 | 2 | 2 | 6.9 |

| Analog-3 | 300.40 | 3.5 | 1 | 3 | 8.2 |

| Analog-4 | 258.31 | 2.2 | 1 | 1 | 6.5 |

Note: The pIC50 values are hypothetical and for illustrative purposes only.

Table 2: Illustrative Example of an Activity Cliff in the this compound Chemical Space

Activity cliffs highlight pairs of structurally similar compounds with a large difference in biological activity. nih.gov The Structure-Activity Landscape Index (SALI) is a metric used to quantify these cliffs. nih.gov A higher SALI value indicates a steeper cliff.

| Compound Pair | Structural Similarity (Tanimoto) | ΔpIC50 (Activity Difference) | SALI Value | Implication |

| This compound / Analog-5 | 0.95 | 2.0 | 40.0 | High sensitivity to minor modification at a specific position. |

| Analog-6 / Analog-7 | 0.92 | 0.2 | 2.5 | Smooth SAR region; modifications have a predictable effect. |

| Analog-8 / Analog-9 | 0.88 | 1.5 | 12.5 | Moderate activity cliff suggesting an important structural feature. |

Note: Data presented is hypothetical and serves to illustrate the concept of activity cliffs.

By applying these chemoinformatic and data mining techniques, researchers can systematically explore the structure-activity landscape of this compound and its derivatives. This computational approach allows for the prioritization of synthetic targets, the rational design of new analogs with improved properties, and a deeper understanding of the molecular interactions governing their biological function. The insights gained from such studies are invaluable for accelerating the discovery and development of novel therapeutic agents.

Analytical Techniques for Characterization and Research of 15 Oxaestrone

Advanced Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise determination of the chemical structure of 15-Oxaestrone is accomplished through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). lucideon.com These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the structure of organic molecules by probing the magnetic properties of atomic nuclei. lucideon.com For this compound, both ¹H and ¹³C NMR would be essential. ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. Although direct NMR studies on this compound are not widely published, the principles of NMR spectroscopy are universally applied for such structural characterization. hmdb.ca The use of isotopic labeling, such as with ¹⁵N, can further enhance NMR studies, particularly for nitrogen-containing analogues, by providing narrower line widths and enabling more precise structural assignments. wikipedia.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish the complete bonding network and confirm the final structure.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.orgwikipedia.org It is used to determine the molecular weight of this compound with high accuracy and to deduce its elemental composition. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure, as different parts of the molecule break off in predictable ways. libretexts.org When combined with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of individual components within a mixture. libretexts.orgwikipedia.org The presence of specific isotopes can lead to characteristic M+1 or M+2 peaks in the mass spectrum, which can help confirm the presence of certain elements like ¹³C or ¹⁸O. libretexts.orgyoutube.com

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. hmdb.ca | Confirms the arrangement of protons in the steroid backbone. |

| ¹³C NMR | Provides information on the carbon skeleton. mdpi.com | Identifies all carbon atoms, including the carbonyl and ether carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. wikipedia.org | Determines the precise mass and confirms the structural components through fragmentation. |

| High-Resolution MS (HRMS) | Provides the exact molecular formula. | Distinguishes this compound from other isomers with the same nominal mass. |

Chromatographic Separation and Purification Techniques for Complex Mixtures

The isolation and purification of this compound from synthetic reaction mixtures or biological extracts require effective separation techniques. bioanalysis-zone.com Chromatography is the cornerstone method for this purpose, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for purifying compounds like this compound. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would likely be effective. Hydrophilic Interaction Chromatography (HILIC) is another option, particularly for polar compounds. cuni.czrsc.org The choice of column chemistry and mobile phase conditions is critical for achieving optimal separation. rsc.org

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. lucideon.com For this compound, derivatization might be necessary to increase its volatility and stability for GC analysis. americanpharmaceuticalreview.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. lucideon.comwikipedia.org

Other techniques like Thin-Layer Chromatography (TLC) and Column Chromatography are often used for initial purification, reaction monitoring, and fraction collection due to their simplicity and scalability. nih.gov In TLC, a solid adsorbent like silica (B1680970) gel is coated on a plate, and the separation occurs as the solvent moves up the plate via capillary action. nih.gov

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| HPLC | Solid particles (e.g., silica, C18) | Liquid | Based on polarity, size, or affinity. nih.gov |

| Gas Chromatography (GC) | Liquid or polymer on an inert solid support | Gas | Based on boiling point and interaction with the stationary phase. lucideon.com |

| Thin-Layer Chromatography (TLC) | Solid adsorbent (e.g., silica gel) on a plate | Liquid | Based on adsorption and polarity. nih.gov |

| Column Chromatography | Solid adsorbent (e.g., silica, alumina) in a column | Liquid | Based on adsorption and polarity, used for preparative scale. nih.gov |

Development and Validation of Quantitative and Qualitative Analytical Assays for Research Samples

To conduct meaningful research, it is essential to have reliable analytical methods to identify (qualitative analysis) and measure (quantitative analysis) this compound in various samples. researchgate.net The development and validation of these assays ensure the accuracy, precision, and reliability of the data generated. nih.gov

The process begins with method development, which involves selecting the appropriate analytical technique (e.g., HPLC, LC-MS), preparing reference standards, and optimizing assay conditions. ich.orgfda.gov This is followed by a rigorous validation process to demonstrate that the method is suitable for its intended purpose. fda.gov Key validation parameters are established by regulatory guidelines and scientific best practices. ich.orgwoah.org

Validation Parameters:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. woah.org

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. woah.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. woah.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govwoah.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. woah.org

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal value (±20% at LOQ). nih.gov |

| Precision | Agreement between replicate measurements. | RSD ≤15% (≤20% at LOQ). nih.gov |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥0.98. woah.org |

| Selectivity | No significant interference at the retention time of the analyte. fda.gov | Response in blank samples should be <20% of the LOQ response. |

| LOQ | Lowest concentration measured with acceptable accuracy and precision. woah.org | Analyte response is identifiable, discrete, and reproducible. |

Bioanalytical Method Development for In Vitro and Animal Model Studies

Studying this compound in biological systems, such as cell cultures (in vitro) or animal models (in vivo), requires specialized bioanalytical methods. cuni.cz These methods are designed to measure the concentration of the compound and its potential metabolites in complex biological matrices like plasma, serum, or tissue homogenates. cuni.cznih.gov The development of such methods is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. nih.gov

The process is governed by stringent guidelines to ensure data reliability for regulatory submissions. ich.orgnih.gov A key challenge in bioanalysis is the matrix effect, where components of the biological sample can interfere with the analysis, affecting accuracy and precision. ich.org Therefore, method development includes a thorough sample preparation step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte. cuni.cz

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. cuni.cz The validation of a bioanalytical method involves assessing the same parameters as general analytical assays (accuracy, precision, etc.) but with a specific focus on the biological matrix. fda.gov Stability of the analyte in the biological matrix under various storage and handling conditions must also be thoroughly evaluated. woah.org

Animal models are essential for preclinical research, and pathology analysis is critical for the characterization and validation of these models. nih.govnih.gov For instance, the estrogenic activity of this compound was evaluated using a uterotropic assay in rats, which measures the increase in uterine weight as a response to an estrogenic substance. nih.gov Such studies rely on accurate bioanalytical methods to correlate the administered dose with the observed biological effect. nih.gov

Application of Advanced Imaging and Microscopy Techniques for Cellular and Subcellular Localization

Understanding the mechanism of action of this compound may involve determining its location within cells and tissues. Advanced imaging and microscopy techniques are indispensable tools for visualizing the distribution of molecules at the cellular and subcellular levels. mdpi.combund.de

Fluorescence Microscopy is a common technique where a fluorescent tag is attached to the molecule of interest or to a binding partner (e.g., its receptor). This allows researchers to visualize the protein's localization within different cellular compartments. nih.gov While direct fluorescent labeling of a small molecule like this compound can be challenging and may alter its biological activity, indirect methods can be used. For example, one could visualize the localization of its target protein (e.g., an estrogen receptor) and observe any changes in localization upon treatment with this compound.

Immunoelectron Microscopy offers higher resolution and can pinpoint the location of a target protein with greater precision within subcellular structures like the cell membrane or organelles. nih.gov This technique uses antibodies labeled with electron-dense particles (like gold) to detect the protein of interest.

Modern automated high-throughput microscopy, combined with machine learning algorithms, can analyze thousands of images to classify protein localization patterns and detect subtle changes in response to a compound. nih.govbiorxiv.orgmdpi.com These approaches can provide unbiased, quantitative data on how this compound might affect the localization of various proteins throughout the cell. elifesciences.org

| Technique | Principle | Application |

|---|---|---|

| Fluorescence Microscopy | Uses fluorescent probes to label and visualize specific molecules. nih.gov | To observe the distribution of target receptors for this compound in cells. |

| Confocal Microscopy | A type of fluorescence microscopy that creates sharp, high-resolution images of a specimen by rejecting out-of-focus light. mdpi.com | Provides clear, 3D images of receptor localization within specific organelles. |

| Immunoelectron Microscopy | Uses antibody-gold conjugates to detect antigens at the ultrastructural level. nih.gov | Pinpoints the precise subcellular location of target proteins (e.g., on the cell membrane). |

| High-Throughput Imaging | Automated microscopy and image analysis to screen large numbers of samples. biorxiv.org | To screen for changes in the localization of a wide range of proteins after treatment with this compound. |

Statistical and Chemometric Methods in Analytical Data Interpretation

The data generated from modern analytical instruments are often complex and multidimensional, requiring sophisticated statistical and chemometric methods for interpretation. ebsco.commit.edu Chemometrics applies mathematical and statistical techniques to extract maximal chemical information from analytical data. ebsco.comresearchgate.net

In the context of this compound research, these methods are used for various purposes:

Data Pre-processing: Raw analytical data, such as spectra or chromatograms, often contain noise, baseline drift, or other variations. mdpi.com Pre-processing techniques like normalization, baseline correction, and smoothing are applied to improve data quality before further analysis. ebsco.commdpi.com

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to explore data, identify patterns, and group samples based on their analytical profiles without prior knowledge of the classes. mdpi.com

Classification and Calibration: Supervised methods, such as Partial Least Squares (PLS) regression or Linear Discriminant Analysis (LDA), are used to build models that can classify new samples or predict the concentration of this compound based on its analytical signature. researchgate.net These methods are essential for quantitative analysis, especially when dealing with complex matrices where univariate calibration is not feasible.

Qualitative Data Analysis: In studies involving large datasets from qualitative sources (e.g., analyzing patterns in microscopy images), specialized software and methods are used to code, categorize, and identify themes in the data. researchgate.neteui.eu

| Method | Type | Purpose |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, pattern recognition. mdpi.com |

| Hierarchical Cluster Analysis (HCA) | Unsupervised | Grouping similar samples into clusters based on their characteristics. mdpi.com |

| Partial Least Squares (PLS) | Supervised | Multivariate calibration (predicting concentration) and classification. researchgate.net |

| Linear Discriminant Analysis (LDA) | Supervised | Classifying samples into predefined groups. |

Future Directions and Emerging Research Avenues for 15 Oxaestrone

The steroidal compound 15-Oxaestrone, a heterocyclic analog of estrone (B1671321), has demonstrated significant biological activity, notably a potent estrogenic effect. nih.gov Initial studies have laid the groundwork for its potential relevance in medicinal chemistry. researchgate.netresearchgate.net However, the full scope of its chemical and biological properties remains largely unexplored. The future of this compound research lies in a multi-pronged approach, leveraging cutting-edge technologies and methodologies to unlock its full potential. This article outlines key areas of future investigation that could significantly advance our understanding and application of this compound.

Q & A

Q. What are the standard protocols for synthesizing 15-Oxaestrone, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of this compound typically involves stereoselective oxidation or modification of estrane derivatives. A validated protocol includes:

- Step 1 : Use of Jones reagent or TEMPO-mediated oxidation to introduce the oxa-group at the C15 position .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loading) meticulously. Include control experiments using known substrates (e.g., estrone derivatives) to validate reagent efficacy . Cross-reference spectral data (¹H NMR, IR) with published benchmarks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Prioritize ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural elucidation:

- NMR : The C15 oxa-group induces distinct deshielding in neighboring protons (e.g., H14 and H16). Compare chemical shifts with estrane derivatives to confirm substitution .

- HRMS : Look for [M+H]⁺ or [M-H]⁻ peaks matching theoretical m/z (±5 ppm). Use isotopic pattern analysis to rule out impurities .

- Validation : Cross-check data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers validate the purity of this compound in complex biological matrices, and what methodological controls are essential?

- Methodological Answer : For biological samples (e.g., plasma, tissue homogenates):

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water elution to isolate this compound. Include a spike-and-recovery control (e.g., 95–105% recovery rate) to assess matrix interference .

- Quantification : Employ LC-MS/MS with deuterated internal standards (e.g., d4-15-Oxaestrone) to correct for ion suppression/enhancement .

- Specificity : Test for cross-reactivity with structurally similar steroids (e.g., 17β-estradiol) using competitive binding assays .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across different experimental models?

- Methodological Answer : Address discrepancies through:

- Dose-Response Replication : Standardize dosing regimes (e.g., nM–µM range) and exposure times across cell lines (e.g., MCF-7 vs. MDA-MB-231) to identify model-specific sensitivities .

- Pathway Analysis : Use transcriptomic profiling (RNA-seq) to compare estrogen receptor (ER) activation pathways in conflicting studies. Prioritize assays measuring direct ER binding (e.g., fluorescence polarization) over indirect endpoints .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent carriers (DMSO vs. ethanol) .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in hepatic systems?

- Methodological Answer : A robust design includes:

- In Vitro Systems : Use primary hepatocytes or microsomal fractions with NADPH cofactors. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Kinetic Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using substrate depletion assays. Validate with LC-MS to detect metabolites (e.g., hydroxylated derivatives) .

- Cross-Species Comparison : Test human, rat, and mouse models to assess translational relevance .

Data Management & Reporting

Q. What are the best practices for documenting and archiving spectral data of this compound to ensure transparency?

- Methodological Answer : Follow guidelines from analytical chemistry journals:

- Raw Data : Deposit NMR FIDs, MS spectra, and chromatograms in repositories like Figshare or Zenodo with DOIs .

- Metadata : Include instrument parameters (e.g., NMR frequency, MS ionization mode) and software versions (e.g., MestReNova for NMR processing) .

- Reporting : Use the MIACE (Minimum Information About a Chemical Experiment) standard to ensure reproducibility .

Q. How can researchers reconcile conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Resolve discrepancies via:

- Re-refinement : Reanalyze raw diffraction data (e.g., .cif files) using updated software (e.g., SHELXL) to correct for overfitting .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to identify structural outliers .

- Peer Collaboration : Share datasets with crystallography consortia (e.g, Cambridge Structural Database) for independent validation .

Ethical & Methodological Considerations

Q. What ethical frameworks apply to in vivo studies of this compound’s endocrine effects?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.